1-(4-Bromophenyl)imidazole-4-carbaldehyde
Description
1-(4-Bromophenyl)imidazole-4-carbaldehyde is an aromatic heterocyclic compound featuring an imidazole ring substituted at position 1 with a 4-bromophenyl group and at position 4 with an aldehyde functional group. The molecular formula is C₁₀H₇BrN₂O, with a calculated molecular weight of 267.08 g/mol. The bromine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the aldehyde group offers a site for further derivatization (e.g., condensation reactions to form Schiff bases). Structural characterization of such compounds often employs crystallographic tools like SHELX and visualization software like ORTEP .
Properties
IUPAC Name |
1-(4-bromophenyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBMHXLPHPEGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of functional group-compatible reagents . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromophenyl group onto the imidazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 1-(4-Bromophenyl)imidazole-4-carboxylic acid.
Reduction: 1-(4-Bromophenyl)imidazole-4-methanol.
Substitution: 1-(4-Azidophenyl)imidazole-4-carbaldehyde.
Scientific Research Applications
1-(4-Bromophenyl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical properties:
Key Observations :
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, critical for crystal packing, vary significantly:
- The aldehyde group in this compound can act as a hydrogen bond acceptor, while imidazole N–H groups serve as donors. This contrasts with carboxylic acid-containing analogs (e.g., 1-Phenyl-1H-imidazole-4-carboxylic acid), which form stronger O–H∙∙∙N/O hydrogen bonds .
- Graph set analysis (e.g., Etter’s rules) would reveal differences in supramolecular architectures due to substituent effects .
Biological Activity
1-(4-Bromophenyl)imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole class, characterized by its unique structure featuring a bromophenyl group at the 1-position and a carbaldehyde group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Structure
The molecular formula of this compound is CHBrN, with a molecular weight of approximately 225.07 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Cyclization of Amido-Nitriles : Utilizing nickel catalysts under mild conditions.
- Oxidative Reactions : Converting the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization of Amido-Nitriles | 70-85 | Mild temperature, nickel catalyst |
| Oxidation | Variable | Potassium permanganate |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies conducted using the disk diffusion method, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study published in Global Journal of Science Frontier Research, compounds structurally related to this compound were tested for their antibacterial activity. The results indicated that derivatives of imidazole exhibited inhibition zones ranging from 27 mm to 32 mm against resistant bacterial strains at concentrations as low as 8 µg/disc .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Using the MTT assay, it was found that several derivatives displayed IC values indicative of potent anticancer activity.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
The mechanism underlying the biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells and cancerous tissues. The imidazole ring can modulate enzyme activity, while the bromophenyl group enhances binding affinity to target proteins.
Comparison with Related Compounds
When compared to similar imidazole derivatives such as 1-phenylimidazole-4-carbaldehyde and 1-(4-chlorophenyl)imidazole-4-carbaldehyde, the presence of the bromine atom in this compound significantly influences its reactivity and biological potency. The bromine substituent enhances halogen bonding capabilities, which may contribute to its increased stability and efficacy in applications .
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Bromophenyl)imidazole-4-carbaldehyde?
The synthesis typically involves Debus-Radziszewski imidazole synthesis , where glyoxal, ammonia, and 4-bromobenzaldehyde undergo condensation to form the imidazole core . Key steps include:
- Aldehyde activation : Use of 4-bromobenzaldehyde as the aldehyde component.
- Solvent and catalyst optimization : Ethanol or water as solvents, with Raney nickel or palladium catalysts to avoid side reactions (e.g., hydrodechlorination) .
- Temperature control : Maintaining 45°C during cyclization to achieve >85% yield .
Advanced protocols may employ microwave-assisted synthesis to reduce reaction time.
Which analytical techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects halogen isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
How does the bromophenyl group influence reactivity in nucleophilic substitution and cross-coupling reactions?
The para-bromo substituent acts as an electron-withdrawing group, enhancing:
- Nucleophilic aromatic substitution : Bromine can be replaced by amines or thiols under Pd catalysis .
- Suzuki-Miyaura coupling : Bromine facilitates cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
Key considerations : - Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF/water mixtures.
- Monitor for protodebromination side reactions under basic conditions .
What factors govern regioselectivity in cycloaddition reactions involving this compound?
Regioselectivity in [3+2] cycloadditions is influenced by:
- Electronic effects : The electron-deficient imidazole ring favors nucleophilic attack at the aldehyde-bearing carbon.
- Steric hindrance : The bulky 4-bromophenyl group directs incoming reagents to less hindered positions.
- Theoretical modeling : Molecular Electron Density Theory (MEDT) predicts preferred reaction pathways, though experimental outcomes may diverge (e.g., unexpected pyrazole formation via CHCl₃ elimination) .
How can researchers resolve contradictions between theoretical predictions and experimental results in reaction mechanisms?
- Case study : MEDT calculations predicted Δ²-pyrazoline formation in cycloadditions, but experiments yielded 1-(4-bromophenyl)-3-aryl-5-nitropyrazole due to post-cyclization elimination .
Resolution strategies : - Kinetic vs. thermodynamic control : Analyze reaction timelines to identify intermediates.
- In situ spectroscopy : Use FT-IR or Raman to track transient species.
- Computational adjustments : Incorporate solvent effects and entropy in density functional theory (DFT) models.
What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Molecular docking : Predict binding modes with targets like xanthine oxidase using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KD values) in real time .
- Enzyme inhibition assays : Measure IC50 values in vitro using spectrophotometric methods (e.g., inhibition of uric acid production) .
Data validation : Cross-reference with crystallographic data (e.g., PDB entries) to confirm binding sites .
How do solvent polarity and temperature affect the stability of intermediates during synthesis?
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates but may promote hydrolysis of the aldehyde group.
- Low temperatures (0–10°C) : Suppress side reactions (e.g., imidazole ring oxidation) but slow cyclization.
- Case study : Ethanol at 45°C optimized imidazole ring closure, while water increased byproduct formation .
What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth.
- Seeding : Introduce pre-formed microcrystals to induce nucleation.
- Cryocrystallography : Flash-cool crystals to 100 K to reduce disorder .
Common issues : - Twinned crystals : Resolve using SHELXL’s TWIN command .
- Weak diffraction : Optimize crystal size (0.2–0.5 mm) and use synchrotron radiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
